8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline
Overview
Description
8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline, also known as MSQ, is a quinoline derivative that has been widely studied for its potential applications in scientific research. MSQ has been found to exhibit a variety of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Scientific Research Applications
8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been extensively studied for its potential applications in scientific research. One of the main uses of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline is as a fluorescent probe for the detection of zinc ions in biological systems. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to exhibit high selectivity and sensitivity for zinc ions, making it a valuable tool for investigating zinc signaling pathways in cells. In addition, 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer.
Mechanism of Action
The mechanism of action of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline involves the binding of zinc ions to the sulfonyl group in the molecule. This results in a conformational change that leads to the activation of the fluorescent properties of the molecule. The binding of zinc ions to 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to be reversible, allowing for the detection of changes in zinc ion concentrations in real-time.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for zinc ions, 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to exhibit a variety of biochemical and physiological effects. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in a variety of cellular processes including cell proliferation and differentiation. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has also been found to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in lab experiments is its high selectivity and sensitivity for zinc ions. This allows for the detection of changes in zinc ion concentrations in real-time, making it a valuable tool for investigating zinc signaling pathways in cells. However, one limitation of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline is its potential toxicity at high concentrations. Careful consideration must be given to the concentration of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline used in experiments to avoid any potential adverse effects.
Future Directions
There are many potential future directions for the use of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in scientific research. One area of interest is the development of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline-based probes for other metal ions, such as copper and iron. Another potential direction is the use of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in live-cell imaging to investigate zinc signaling in real-time. Additionally, the development of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline-based anti-cancer agents is an area of active research. Overall, the unique properties of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline make it a valuable tool for investigating a variety of cellular processes, and further research is needed to fully realize its potential.
properties
IUPAC Name |
8-methoxy-5-(4-methylpiperidin-1-yl)sulfonylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-7-10-18(11-8-12)22(19,20)15-6-5-14(21-2)16-13(15)4-3-9-17-16/h3-6,9,12H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRPHZZHMRWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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